molecular formula C8H9BrClNO3 B2806461 3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride CAS No. 2225154-31-2

3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride

Cat. No.: B2806461
CAS No.: 2225154-31-2
M. Wt: 282.52
InChI Key: GHTWRIYCPOQUMO-UHFFFAOYSA-N
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Description

3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromopyridine moiety and hydroxypropanoic acid structure, which contribute to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-bromopyridine as the starting material.

  • Reaction Steps: The compound can be synthesized through a multi-step process involving the following reactions:

    • Halogenation: Bromination of pyridine to form 3-bromopyridine.

    • Hydroxylation: Introduction of a hydroxyl group to form 3-(3-bromopyridin-4-yl)-2-hydroxypropanoic acid.

    • Acidification: Conversion to the hydrochloride salt form.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be employed to modify the bromopyridine moiety.

  • Substitution: Substitution reactions at the bromine atom can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Azides, amides, and other substituted pyridines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and cellular processes. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to enzymes and receptors, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

  • 3-Bromopyridine: A simpler brominated pyridine without the hydroxypropanoic acid group.

  • 2-Hydroxypropanoic acid: A hydroxy acid without the bromopyridine moiety.

  • 3-(3-Bromopyridin-4-yl)propanoic acid: A related compound with a different hydrocarbon chain length.

Uniqueness: The presence of both the bromopyridine and hydroxypropanoic acid groups in 3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride gives it unique chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

3-(3-bromopyridin-4-yl)-2-hydroxypropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3.ClH/c9-6-4-10-2-1-5(6)3-7(11)8(12)13;/h1-2,4,7,11H,3H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTWRIYCPOQUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(C(=O)O)O)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225154-31-2
Record name 3-(3-bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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